Fmoc-3-fluoro-N-methyl-L-phenylalanine chemical properties
Fmoc-3-fluoro-N-methyl-L-phenylalanine chemical properties
An In-Depth Technical Guide to Fmoc-3-fluoro-N-methyl-L-phenylalanine: Properties, Synthesis, and Application in Peptide Chemistry
Executive Summary
The strategic incorporation of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the design of peptides and peptidomimetics with enhanced therapeutic properties. Fmoc-3-fluoro-N-methyl-L-phenylalanine stands out as a uniquely functionalized building block, combining the benefits of N-methylation and site-specific fluorination. N-methylation provides conformational constraint and shields the peptide backbone from enzymatic degradation, thereby improving metabolic stability and bioavailability.[1][2][3] The 3-fluoro substitution on the phenyl ring further modulates electronic properties, hydrophobicity, and can serve as a non-invasive ¹⁹F NMR probe for structural and interaction studies.[4][5] This guide provides a comprehensive overview of the chemical properties, synthetic considerations, and detailed protocols for the effective application of Fmoc-3-fluoro-N-methyl-L-phenylalanine in solid-phase peptide synthesis (SPPS) for researchers in drug development and peptide chemistry.
Introduction: The Rationale for a Trifunctional Amino Acid
The limitations of native peptides as therapeutic agents—primarily poor metabolic stability and low membrane permeability—have driven the development of modified amino acids. Fmoc-3-fluoro-N-methyl-L-phenylalanine addresses these challenges through three distinct, synergistic chemical modifications.
The Role of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine of the amino acid. Its stability in acidic conditions and clean removal via β-elimination using a secondary amine like piperidine makes it central to modern orthogonal solid-phase peptide synthesis (SPPS) strategies.[6]
N-Methylation: Engineering Pharmacokinetic Excellence
Incorporating a methyl group on the backbone amide nitrogen (Nα-methylation) is a proven strategy to enhance a peptide's drug-like properties.[3] The primary advantages include:
-
Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the half-life of the peptide in biological systems.[2]
-
Conformational Rigidity: N-methylation restricts rotation around the peptide bond, reducing the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, increasing its potency and receptor selectivity.[1]
-
Improved Membrane Permeability: The added methyl group increases lipophilicity and can disrupt backbone hydrogen bonding networks, often leading to improved cell penetration and oral bioavailability.[1][3]
3-Fluoro Substitution: A Subtle but Powerful Modification
The substitution of hydrogen with fluorine, a bioisostere of similar size but vastly different electronegativity, imparts unique characteristics.[7] The placement at the meta- (3-) position is particularly strategic.
-
Enhanced Stability and Activity: Unlike substitutions at other positions, the 3-fluoro modification has been shown to maintain or even increase the biological activity and stability of peptides and proteins.[4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity, lipophilicity, and binding interactions (such as Π-cation interactions) of the phenyl side chain.[7]
-
A ¹⁹F NMR Probe: The presence of the fluorine atom provides a sensitive and specific nuclear magnetic resonance (NMR) handle. This allows for detailed, non-invasive studies of peptide conformation, dynamics, and ligand-receptor interactions without perturbing the overall structure.[5][8]
Physicochemical Properties
The combination of these functional groups results in a building block with distinct properties that must be considered for its effective use.
| Property | Value | Source |
| Synonyms | Fmoc-L-Phe(3-F, N-Me)-OH | N/A |
| CAS Number | 1820567-10-9 | [9] |
| Molecular Formula | C₂₅H₂₂FNO₄ | Inferred from Fmoc-3-fluoro-L-phenylalanine[10] |
| Molecular Weight | 419.45 g/mol | Inferred from Fmoc-3-fluoro-L-phenylalanine[10] |
| Appearance | White to off-white powder | [10][11] |
| Purity | Typically ≥98% (HPLC) | [10] |
| Solubility | Soluble in DMF, DMSO, NMP. Limited solubility in aqueous solutions. | [12][13] |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [10][14] |
Synthesis and Characterization
While commercially available, understanding the synthesis of Fmoc-3-fluoro-N-methyl-L-phenylalanine provides insight into potential impurities and handling considerations. The most common route involves the N-methylation of the parent amino acid followed by Fmoc protection.
Synthetic Strategy
A robust method for preparing N-methylated amino acids is the Biron-Kessler method, which utilizes an ortho-nitrobenzenesulfonyl (o-NBS) group for temporary amine protection, facilitating efficient methylation.[3]
-
Starting Material: 3-Fluoro-L-phenylalanine.[15]
-
Temporary Amine Protection: The primary amine is protected with an o-NBS group.
-
N-Methylation: The protected amine is methylated under basic conditions.
-
Deprotection: The o-NBS group is selectively removed using a thiol, revealing the secondary N-methyl amine.
-
Fmoc Protection: The final N-methylated amino acid is protected with Fmoc-Cl or Fmoc-OSu to yield the final product for SPPS.[16][17]
Caption: Illustrative workflow for the synthesis of Fmoc-3-fluoro-N-methyl-L-phenylalanine.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine into a growing peptide chain is a critical step that requires specialized conditions due to the steric hindrance imposed by the N-methyl group.
The Challenge: Sterically Hindered Coupling
The presence of the N-methyl group on the nucleophilic amine significantly reduces its reactivity compared to a primary amine. Standard coupling conditions used for canonical amino acids often result in low yields and incomplete reactions. This necessitates the use of more potent coupling reagents and optimized protocols to achieve efficient peptide bond formation.[2][3]
Recommended Protocol for a Single Coupling Cycle
This protocol outlines the manual incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-3-fluoro-N-methyl-L-phenylalanine (3-5 equivalents)
-
Coupling Reagent: HATU (3-5 equivalents) or HCTU
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (6-10 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Deprotection Solution: 20% piperidine in DMF
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[18]
-
Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is 5x with DMF.[18]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-3-fluoro-N-methyl-L-phenylalanine (3-5 eq.) and HATU (or an equivalent coupling agent, 3-5 eq.) in DMF.
-
Add DIEA (6-10 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture using nitrogen bubbling or mechanical shaking.
-
Causality: Due to steric hindrance, allow for an extended coupling time. A minimum of 2-4 hours is recommended, with overnight coupling being a viable option for particularly difficult sequences.[18]
-
-
Monitoring and Washing:
-
After the coupling period, perform a Kaiser test or Chloranil test to check for the presence of free primary amines. Note: The Kaiser test will be negative for a successful coupling onto a secondary amine, so its utility is in confirming the completion of the previous deprotection step.
-
Wash the resin thoroughly to remove excess reagents (e.g., 3x DMF, 3x DCM, 3x DMF).
-
-
Capping (Optional but Recommended):
-
To permanently block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes. This prevents the formation of deletion sequences.
-
Caption: Workflow for a single SPPS cycle incorporating a sterically hindered N-methylated amino acid.
Conclusion: A Versatile Tool for Advanced Peptide Design
Fmoc-3-fluoro-N-methyl-L-phenylalanine is more than a simple building block; it is a sophisticated tool for engineering peptides with superior therapeutic potential. The N-methyl group provides essential metabolic stability and conformational control, while the 3-fluoro substituent offers a means to fine-tune electronic properties and serves as a powerful spectroscopic probe. While its incorporation requires optimized coupling protocols to overcome steric hindrance, the resulting peptides can exhibit significantly improved pharmacokinetic profiles, making this amino acid derivative an invaluable asset for researchers and scientists in the field of drug development.
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